2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine
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Overview
Description
2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with phenyl, phenylsulfanyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and pyrrolidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl and pyrrolidinyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and are known for their biological activity.
Phenylsulfanyl compounds: These compounds contain the phenylsulfanyl group and are used in various chemical reactions.
Uniqueness
2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both phenylsulfanyl and pyrrolidinyl groups enhances its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-4-(phenylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c1-3-9-17(10-4-1)21-22-18(16-25-19-11-5-2-6-12-19)15-20(23-21)24-13-7-8-14-24/h1-6,9-12,15H,7-8,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCGSCVQKVCFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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